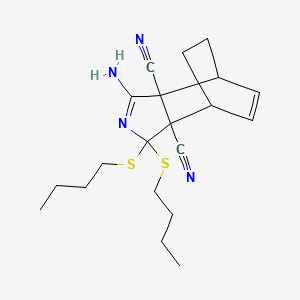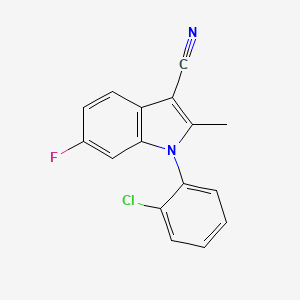
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities This particular compound is characterized by the presence of a chlorophenyl group, a fluoro group, a methyl group, and a carbonitrile group attached to the indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route is as follows:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzonitrile, 6-fluoroindole, and methyl iodide.
Step 1 - Formation of 2-Chlorophenyl-6-fluoroindole: The reaction between 2-chlorobenzonitrile and 6-fluoroindole in the presence of a suitable base, such as potassium carbonate, leads to the formation of 2-chlorophenyl-6-fluoroindole.
Step 2 - Methylation: The resulting intermediate is then subjected to methylation using methyl iodide in the presence of a strong base, such as sodium hydride, to introduce the methyl group at the 2-position of the indole ring.
Step 3 - Introduction of Carbonitrile Group: Finally, the carbonitrile group is introduced at the 3-position of the indole ring through a nucleophilic substitution reaction using a suitable reagent, such as cyanogen bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and efficiency. The choice of solvents, catalysts, and purification techniques is crucial to ensure the scalability and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile has found applications in several areas of scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include enzymes, receptors, and ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-2-methyl-1H-indole-3-carbonitrile: Lacks the fluoro group, which may affect its chemical reactivity and biological activity.
1-(2-Fluorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile: Contains an additional fluoro group, which may enhance its stability and potency.
1-(2-Chlorophenyl)-6-fluoro-1H-indole-3-carbonitrile: Lacks the methyl group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
922184-57-4 |
|---|---|
Fórmula molecular |
C16H10ClFN2 |
Peso molecular |
284.71 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-6-fluoro-2-methylindole-3-carbonitrile |
InChI |
InChI=1S/C16H10ClFN2/c1-10-13(9-19)12-7-6-11(18)8-16(12)20(10)15-5-3-2-4-14(15)17/h2-8H,1H3 |
Clave InChI |
JNIOKWUVMPNSAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1C3=CC=CC=C3Cl)C=C(C=C2)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3S,3aS,6aR)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12626581.png)
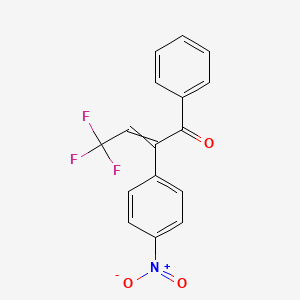

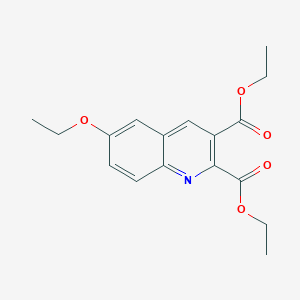
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethylamino]-4-oxobutanoate](/img/structure/B12626609.png)

![(10R,11S,15R,16S)-N-(4-chlorophenyl)-13-(3,5-dichlorophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12626617.png)
![2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol](/img/structure/B12626623.png)
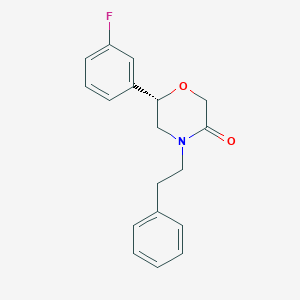
![4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one](/img/structure/B12626634.png)

![N-(2-Bromophenyl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide](/img/structure/B12626643.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-ol hydrochloride](/img/structure/B12626661.png)
